molecular formula C12H15F3N2 B12084113 N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B12084113
M. Wt: 244.26 g/mol
InChI Key: RUSATPWVANGAKA-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C12H15F3N2 This compound features a benzene ring substituted with a trifluoromethyl group and two amine groups, one of which is further substituted with cyclopropyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common route starts with the nitration of 2-(trifluoromethyl)aniline to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amines. The final step involves the alkylation of the amine groups with cyclopropyl and ethyl halides under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity. Safety and environmental considerations are also paramount, necessitating the use of closed systems and proper waste management protocols.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclopropyl and ethyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its cyclopropyl and ethyl groups, which can enhance binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

1-N-cyclopropyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

InChI

InChI=1S/C12H15F3N2/c1-2-17(9-4-5-9)11-6-3-8(16)7-10(11)12(13,14)15/h3,6-7,9H,2,4-5,16H2,1H3

InChI Key

RUSATPWVANGAKA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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